molecular formula C29H29N5O3 B14163394 2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 5270-09-7

2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B14163394
CAS No.: 5270-09-7
M. Wt: 495.6 g/mol
InChI Key: MRZVAPURLPJEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrroloquinoxaline core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Pyrroloquinoxaline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the amino group and the dimethoxyphenyl moiety.

    Coupling Reactions: Attachment of the phenylbutan-2-yl group to the core structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-(3,4-dimethoxyphenyl)ethan-1-one: Shares the dimethoxyphenyl group but has a simpler structure.

    2-amino-1-(3,4-dimethoxyphenyl)-2-methyl-1-propanone hydrochloride: Another compound with the dimethoxyphenyl group, used in different applications.

Uniqueness

2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activity.

Properties

CAS No.

5270-09-7

Molecular Formula

C29H29N5O3

Molecular Weight

495.6 g/mol

IUPAC Name

2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C29H29N5O3/c1-18(13-14-19-9-5-4-6-10-19)31-29(35)25-26-28(33-22-12-8-7-11-21(22)32-26)34(27(25)30)20-15-16-23(36-2)24(17-20)37-3/h4-12,15-18H,13-14,30H2,1-3H3,(H,31,35)

InChI Key

MRZVAPURLPJEET-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC(=C(C=C5)OC)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.